molecular formula C8H13BrO2 B6185730 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid CAS No. 81359-19-5

1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Cat. No. B6185730
CAS RN: 81359-19-5
M. Wt: 221.1
InChI Key:
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Description

1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (BTMC) is a brominated carboxylic acid that is used in a variety of scientific research applications. It is a versatile molecule that is used in a variety of synthetic reactions and can be used to produce a variety of compounds. BTMC is a useful compound for researchers due to its low toxicity, high reactivity, and easy synthesis.

Mechanism of Action

1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a versatile molecule that can be used in a variety of synthetic reactions. It can be used as a catalyst in a variety of reactions, including nucleophilic substitution, nucleophilic addition, and electrophilic substitution reactions. This compound is also used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals.
Biochemical and Physiological Effects
This compound has a low toxicity and is non-carcinogenic. It has been shown to have a low environmental impact and is not known to be toxic to humans, animals, or the environment. In addition, this compound is not known to have any adverse effects on the human body, and it does not have any known adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid in laboratory experiments is its low toxicity and high reactivity. It is also a versatile molecule that can be used in a variety of synthetic reactions. Its low toxicity makes it a safe reagent for use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in some experiments. Additionally, this compound is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid research. These include further exploration of its uses in organic synthesis, medicinal chemistry, and biochemistry. Additionally, further research could be done to explore its potential use as a catalyst in other synthetic reactions. Additionally, further research could be done to explore its potential use in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, additional research could be done to explore its potential use in environmental remediation and water purification.

Synthesis Methods

1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of 1-bromo-2,2,3,3-tetramethylcyclopropane (this compound) with 1-chloro-2,2,3,3-tetramethylcyclopropane (CTMC) in the presence of a base such as potassium carbonate. The reaction yields this compound and CTMC as products. The second step involves the reaction of this compound with an acid such as acetic acid to produce this compound (this compound).

Scientific Research Applications

1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In medicinal chemistry, this compound is used as an intermediate in the synthesis of drugs and other compounds. In biochemistry, this compound is used as a reagent in the synthesis of proteins, enzymes, and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,2,3,3-tetramethylcyclopropanone", "Bromine", "Sodium hydroxide", "Sodium hypochlorite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Conversion of 2,2,3,3-tetramethylcyclopropanone to 1-bromo-2,2,3,3-tetramethylcyclopropane", "a. Dissolve 2,2,3,3-tetramethylcyclopropanone in ethyl acetate", "b. Add bromine dropwise with stirring at room temperature", "c. Allow the reaction to proceed for 24 hours", "d. Extract the product with ethyl acetate and wash with water", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 1-bromo-2,2,3,3-tetramethylcyclopropane", "Step 2: Conversion of 1-bromo-2,2,3,3-tetramethylcyclopropane to 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid", "a. Dissolve 1-bromo-2,2,3,3-tetramethylcyclopropane in methanol", "b. Add sodium hydroxide and heat the mixture to reflux", "c. Add sodium hypochlorite dropwise with stirring", "d. Allow the reaction to proceed for 24 hours", "e. Acidify the reaction mixture with hydrochloric acid", "f. Extract the product with ethyl acetate and wash with water", "g. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid", "Step 3: Purification of 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid", "a. Dissolve the crude product in water", "b. Add sodium bicarbonate to adjust the pH to 7-8", "c. Extract the product with ethyl acetate and wash with water", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain pure 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid" ] }

CAS RN

81359-19-5

Molecular Formula

C8H13BrO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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